molecular formula C14H11ClN2O3S B2552830 4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 115699-71-3

4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2552830
CAS No.: 115699-71-3
M. Wt: 322.76
InChI Key: DJPSCONZKNJHKI-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonyl isocyanate is an isocyanate derivative . It’s a compound that contains a sulfonyl group attached to a 4-chlorobenzene ring and an isocyanate group .


Synthesis Analysis

The synthesis of 4-Chlorobenzenesulfonyl isocyanate involves the reaction of chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon . This compound may be used as a starting reagent in the synthesis of 2-chloroethyl 4-chlorobenzenesulfonyl carbamate and 1-chloro-2-propyl 4-chlorobenzenesulfonyl carbamate .


Molecular Structure Analysis

The molecular formula of 4-Chlorobenzenesulfonyl isocyanate is ClC6H4SO2NCO . The molecular weight is 217.63 . The structure includes a 4-chlorobenzene ring attached to a sulfonyl group and an isocyanate group .


Chemical Reactions Analysis

4-Chlorobenzenesulfonyl isocyanate reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . It can also react with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

4-Chlorobenzenesulfonyl isocyanate has a refractive index of 1.558, a boiling point of 121 °C/0.5 mmHg, and a density of 1.457 g/mL at 25 °C . 4-Chlorobenzenesulfonyl chloride, a related compound, has a melting point of 13-15 °C, a boiling point of 251-252 °C, and a density of 1.384 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial Activity

Research has been conducted on new quinoxaline derivatives for their potential antimicrobial activities. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring. These compounds, including Schiff bases containing quinoxaline moieties, were tested for antimicrobial activity, indicating the potential of quinoxaline derivatives in antimicrobial applications (Singh et al., 2010).

Environmental Contaminant Degradation

Adrian et al. (2000) described the isolation of strain CBDB1, a bacterium capable of reductive dechlorination of chlorobenzenes, demonstrating the role of chlorobenzenes and their derivatives in bioremediation of toxic environmental contaminants (Adrian et al., 2000).

Anticancer Research

A study presented by Redda et al. (2010) on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, maintaining the tetrahydroisoquinoline moiety with modifications on the phenyl ring, evaluated these compounds for their in vitro anticancer activity, indicating the significance of such derivatives in cancer research (Redda et al., 2010).

Enzyme Inhibition and Antioxidant Potential

Kausar et al. (2019) synthesized novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, showing significant enzyme inhibition against AChE and BChE enzymes, alongside notable antioxidant potential. This highlights the utility of chlorobenzene sulfonyl derivatives in developing enzyme inhibitors and antioxidants (Kausar et al., 2019).

Antimalarial Activity

Jan Maichrowski et al. (2013) explored the synthesis of quinoxaline derivatives with a focus on antimalarial activity, showcasing the potential of such compounds in combating malaria (Maichrowski et al., 2013).

Material Science Applications

Lakraimi et al. (2006) intercalated 4-Chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides (LDHs), creating a new stable hybrid nanostructured material. This study opens avenues for the use of such compounds in material science, particularly in creating novel nanostructured materials (Lakraimi et al., 2006).

Safety and Hazards

4-Chlorobenzenesulfonyl isocyanate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-10-5-7-11(8-6-10)21(19,20)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPSCONZKNJHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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